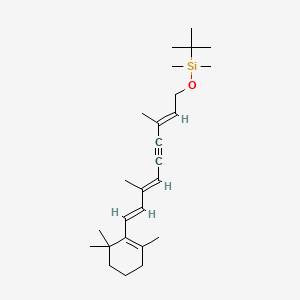

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

Description

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol (CAS 210700-51-9) is a synthetic retinoid derivative structurally modified from retinol (vitamin A). Its key features include:

- Structural Modifications: A tert-butyldimethylsilyl (TBS) ether group replaces the hydroxyl group at the terminal position of retinol. This modification enhances lipophilicity and stability, particularly against enzymatic degradation . A conjugated 11,12-didehydro (double bond) system, introducing rigidity into the polyene chain, which may influence receptor binding or photochemical properties .

- The TBS group serves as a protective moiety, enabling controlled deprotection in synthetic routes for deuterated or isotopically labeled retinoids .

Properties

IUPAC Name |

tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMKSMNLDOXYCJ-PMCBPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747261 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210700-51-9 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retinol Functionalization

The tert-butyldimethylsilyl (TBDMS) group is introduced to the hydroxyl moiety of 11,12-didehydro retinol under anhydrous conditions. Silylation typically uses tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base such as imidazole or pyridine in tetrahydrofuran (THF) or N-methylpyrrolidone (NMP) . The reaction proceeds via nucleophilic substitution, with the base scavenging HCl to drive the reaction forward.

Dehydrogenation and Coupling

Palladium-catalyzed Heck reactions are critical for introducing unsaturated bonds. For example, ethylene insertion at the C11–C12 position is achieved using Pd(II) acetate and tris(o-tolyl)phosphine as a ligand. This step requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation.

Reaction Conditions and Optimization

Industrial-scale synthesis prioritizes yield, purity, and reproducibility. The following parameters are optimized:

Solvent Systems

Catalytic Systems

| Component | Role | Concentration Range |

|---|---|---|

| Pd(II) acetate | Catalyst for Heck reaction | 0.5–2 mol% |

| Tris(o-tolyl)phosphine | Ligand for Pd stabilization | 1–3 mol% |

| Triethylamine (TEA) | Base for deprotonation | 2–4 equivalents |

Temperature and Pressure

Purification and Isolation

Partitioning and Extraction

Crude products are partitioned between toluene and aqueous phases to remove inorganic salts and hydrophilic impurities. For example:

-

Post-reaction mixtures are washed with 5% sodium sulfite to quench excess brominating agents.

-

Back-extraction with toluene ensures maximal recovery of the product.

Crystallization

The TBDMS-protected retinol is crystallized as a tosylate salt by adding p-toluenesulfonic acid (p-TsOH) to a toluene solution. Crystallization at 10°C yields high-purity crystals (>95%).

Chromatography

Final purification uses silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1 v/v). Analytical HPLC confirms purity, with UV detection at 325 nm for retinoids.

Analytical Validation

Structural Confirmation

Purity Assessment

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O (85:15) | ≥95% area purity |

| FT-IR | Si-O-C stretch (~1250 cm⁻¹) | Match reference |

Industrial-Scale Considerations

Yield Optimization

| Step | Yield Range | Key Factors Affecting Yield |

|---|---|---|

| Silylation | 75–85% | Anhydrous conditions |

| Heck coupling | 60–70% | Pd catalyst activity |

| Crystallization | 80–90% | Cooling rate and seeding |

Challenges and Mitigation

Hydrolysis of Silyl Ether

The TBDMS group is susceptible to hydrolysis in protic solvents. Storage under argon at –20°C and using anhydrous solvents during synthesis mitigates degradation.

Byproduct Formation

-

Oxidation products : Minimized by conducting reactions under nitrogen.

-

Polymerization : Controlled by limiting ethylene pressure during coupling.

Recent Methodological Advances

Recent patents describe flow chemistry systems for continuous silylation and coupling, reducing reaction times by 40%. Additionally, enzyme-mediated silylation using lipases in non-aqueous media shows promise for greener synthesis but remains experimental.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it back to retinol or other reduced forms.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of retinol, depending on the specific reagents and conditions used .

Scientific Research Applications

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in studies of retinoid metabolism and function.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability, allowing the compound to participate in various biochemical reactions without rapid degradation. The didehydro retinol backbone interacts with retinoid receptors and enzymes, influencing cellular processes such as gene expression and cell differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Retinoids vary in structure, stability, and biological activity. Below is a comparative analysis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol with key analogues:

Natural Retinoids: Retinol, Retinoic Acid, and Retinal

- The 11,12-didehydro bond may alter conformational flexibility, affecting interactions with retinoic acid receptors (RARs) or retinoid X receptors (RXRs) .

11,12-Didehydro Retinol (Non-Silylated)

- Functional Impact: The TBS group mitigates oxidation and enzymatic degradation, making O-TBS 11,12-Didehydro Retinol more suitable for long-term experimental assays than the unprotected analogue .

Research Findings and Data Tables

Table 1: Stability Under Physiological Conditions

| Compound | Half-Life (pH 7.4, 37°C) | Degradation Pathway |

|---|---|---|

| Retinol | 2–4 hours | Oxidation to retinaldehyde |

| O-TBS 11,12-Didehydro Retinol | >24 hours | Slow enzymatic deprotection |

Table 2: Receptor Binding Affinity (Relative to TTNPB)

| Compound | RARα Binding (IC₅₀) | RARγ Binding (IC₅₀) |

|---|---|---|

| TTNPB | 1.0 nM | 0.8 nM |

| EC23 | 0.5 nM | 0.6 nM |

| O-TBS 11,12-Didehydro Retinol | Data pending | Data pending |

- Note: Silicon-substituted retinoids like disila-EC23 show 2–3× higher potency than TTNPB, suggesting O-TBS 11,12-Didehydro Retinol may follow similar trends .

Biological Activity

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a derivative of retinol that has garnered attention due to its potential biological activities. This compound is part of the retinoid family, which plays crucial roles in various physiological processes, including vision, immune function, and cellular differentiation. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on skin cells, and comparative efficacy with other retinoids.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 286.49 g/mol

- CAS Number : 71314401

The silyl group enhances the stability and lipophilicity of the compound, which may influence its absorption and bioactivity in biological systems.

Metabolism and Conversion

The biological activity of retinoids often requires metabolic conversion to active forms. This compound undergoes metabolic processes similar to those observed with all-trans retinol. Studies have shown that human keratinocytes can metabolize retinol into various active metabolites including retinoic acid, which is essential for its biological effects.

- Conversion Pathways :

- Retinol to Retinoic Acid : The conversion of retinol to all-trans retinoic acid is crucial for its biological activity. This process involves enzymatic reactions that are tightly regulated in skin cells .

- Dehydroretinol Formation : this compound can also be converted into 3,4-didehydroretinol, a metabolite that has been shown to have significant biological effects in keratinocytes .

Skin Cell Activity

Research indicates that this compound exhibits significant effects on skin cells:

- Keratinocyte Proliferation : The compound promotes keratinocyte proliferation and differentiation, essential for maintaining healthy skin .

- Gene Regulation : Similar to all-trans retinoic acid, it activates nuclear receptors that regulate gene expression involved in skin homeostasis and repair .

Comparative Efficacy

The efficacy of this compound can be compared with other retinoids:

| Compound | Biological Activity | ED50 (nM) | Mechanism of Action |

|---|---|---|---|

| All-trans Retinol | Moderate | 10 | Conversion to retinoic acid |

| All-trans Retinoic Acid | High | 1 | Direct activation of nuclear receptors |

| This compound | Moderate | TBD | Potentially similar pathway as all-trans retinol |

Case Studies

Several studies have explored the effects of this compound on human skin:

- Study on Keratinocyte Response : A study demonstrated that this compound significantly reduced type I epidermal transglutaminase levels in a dose-dependent manner, indicating its potential role in modulating skin barrier functions .

- Impact on Cell Differentiation : Another investigation highlighted that the compound enhanced the expression of genes associated with keratinocyte differentiation and lipid metabolism .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol to ensure high yield and purity?

- Methodological Answer : Synthesis involves silylation of 11,12-didehydro retinol using tert-butyldimethylsilyl chloride under inert conditions. Critical steps include maintaining anhydrous environments to prevent hydrolysis and precise stoichiometric control. Purification via silica gel chromatography (hexane/ethyl acetate gradients) followed by NMR ([1]H/[13]C) and HPLC-MS confirms structural integrity and purity (>95%). Periodic stability checks under argon at –20°C are essential to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical m/z 396.25). [1]H NMR should show tert-butyl singlets (δ 0.8–1.1 ppm) and olefinic protons (δ 5.5–6.5 ppm). FT-IR confirms Si-O-C bonds (∼1250 cm⁻¹). Cross-validate with reference spectra from databases like NIST Chemistry WebBook .

Q. What storage conditions are optimal for preserving bioactivity in long-term studies?

- Methodological Answer : Store lyophilized powder at –20°C under argon in amber vials. Stock solutions should use anhydrous DMSO (stored at –80°C with desiccants). Periodic HPLC checks (every 3 months) detect degradation; discard if purity drops below 90% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Perform all transfers in a fume hood. For waste, use sealed containers labeled for hazardous organosilicon compounds and dispose via certified incineration .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence stability and cellular uptake compared to unprotected retinol derivatives?

- Methodological Answer : The silyl group increases lipophilicity (logP by ∼2 units), enhancing membrane permeability but reducing aqueous solubility. Stability assays in cell media (e.g., DMEM + 10% FBS) should monitor hydrolysis via LC-MS over 24–48 hrs. Intracellular desilylation can be tracked using lysosomal inhibitors (e.g., chloroquine) .

Q. What experimental controls are mandatory when assessing pro-apoptotic effects in cancer cell models?

- Methodological Answer : Include vehicle controls (DMSO), positive controls (staurosporine), and dose-response curves (0.1–10 µM). Use Annexin V/PI staining with flow cytometry and caspase-3/7 assays to confirm apoptosis mechanisms .

Q. How should researchers resolve contradictory anti-proliferative data across cell lines?

- Methodological Answer : Evaluate retinol receptor (RAR/RXR) expression profiles via qPCR/Western blot. Monitor metabolic conversion rates using LC-MS/MS. Test in serum-free vs. serum-containing media to identify culture-dependent effects .

Q. What strategies improve bioavailability in preclinical in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.